Aceglutamide aluminum

Descripción general

Descripción

Métodos De Preparación

El aceglutamida aluminio se puede sintetizar mediante la acetilación de la L-glutamina. La reacción implica el uso de anhídrido acético como agente acetilante en condiciones controladas. El producto se purifica luego mediante cristalización para obtener cristales blancos de aceglutamida aluminio . Los métodos de producción industrial implican rutas sintéticas similares, pero a mayor escala, asegurando una alta pureza y rendimiento mediante condiciones de reacción y técnicas de purificación optimizadas .

Análisis De Reacciones Químicas

El aceglutamida aluminio experimenta varias reacciones químicas, que incluyen:

Hidrólisis: En soluciones acuosas, el aceglutamida aluminio puede hidrolizarse para formar L-glutamina y ácido acético.

Oxidación: Puede sufrir reacciones de oxidación, especialmente en presencia de agentes oxidantes fuertes, lo que lleva a la formación de los óxidos correspondientes.

Los reactivos comunes utilizados en estas reacciones incluyen agua para la hidrólisis, agentes oxidantes como el peróxido de hidrógeno para la oxidación y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones son la L-glutamina, el ácido acético y los derivados sustituidos del aceglutamida aluminio .

Aplicaciones Científicas De Investigación

El aceglutamida aluminio tiene varias aplicaciones de investigación científica:

Química: Se utiliza como precursor en la síntesis de otros derivados de la glutamina.

Biología: Sirve como una fuente estable de glutamina, que es esencial para diversas funciones celulares.

Medicina: El aceglutamida aluminio se utiliza como un psicoestimulante y un nootrópico para mejorar las funciones cognitivas. .

Mecanismo De Acción

El aceglutamida aluminio funciona como un profármaco de la glutamina, lo que significa que se convierte en glutamina en el cuerpo. La glutamina es un aminoácido crucial que sirve como precursor del glutamato, un importante neurotransmisor en el cerebro. La conversión de aceglutamida aluminio a glutamina aumenta su potencia y estabilidad, lo que le permite ejercer sus efectos de manera más eficiente . Los objetivos moleculares y las vías implicadas incluyen el sistema glutamatérgico, que juega un papel clave en las funciones cognitivas y la neuroprotección .

Comparación Con Compuestos Similares

El aceglutamida aluminio es similar a otros aminoácidos acetilados como el ácido N-acetilaspártico y el ácido N-acetilglutámico. Es único en su doble función como psicoestimulante y agente antiulceroso . Otros compuestos similares incluyen:

Ácido N-acetilaspártico: Principalmente involucrado en el metabolismo cerebral.

Ácido N-acetilglutámico: Juega un papel en el ciclo de la urea.

Citrulina: Involucrado en el ciclo del óxido nítrico y tiene beneficios cardiovasculares.

El aceglutamida aluminio destaca por sus efectos neuroprotectores y su uso en el tratamiento de úlceras, lo que lo convierte en un compuesto versátil en aplicaciones médicas e industriales .

Propiedades

IUPAC Name |

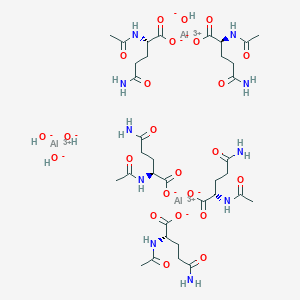

trialuminum;2-acetamido-5-amino-5-oxopentanoate;tetrahydroxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5C7H12N2O4.3Al.4H2O/c5*1-4(10)9-5(7(12)13)2-3-6(8)11;;;;;;;/h5*5H,2-3H2,1H3,(H2,8,11)(H,9,10)(H,12,13);;;;4*1H2/q;;;;;3*+3;;;;/p-9 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVHAAOJLULJLK-UHFFFAOYSA-E | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCC(=O)N)C(=O)[O-].CC(=O)NC(CCC(=O)N)C(=O)[O-].CC(=O)NC(CCC(=O)N)C(=O)[O-].CC(=O)NC(CCC(=O)N)C(=O)[O-].CC(=O)NC(CCC(=O)N)C(=O)[O-].[OH-].[OH-].[OH-].[OH-].[Al+3].[Al+3].[Al+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H59Al3N10O24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1084.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action for aceglutamide aluminum's anti-ulcer activity?

A1: While the exact mechanism remains unclear, research suggests this compound might exert its effects by enhancing the natural defense mechanisms of the gastric mucosa. Studies indicate it significantly increases the concentration and total amount of components like hexosamine, sialic acid, and uronic acid in the mucosa of ulcerated areas in rats. [] These components are crucial for mucus production and granuloma formation, both essential for ulcer healing. [] Additionally, this compound demonstrated a stronger protective effect than other agents, like sodium alginate, in preventing esophageal ulceration induced in rats. [] This suggests a potential protective coating mechanism against gastric juice, further contributing to its anti-ulcer properties. []

Q2: What is the chemical formula and molecular weight of this compound?

A2: this compound, also known as pentakis(N-2-acetyl-L-glutaminato)tetrahydroxytri-aluminum, has the molecular formula C35H59Al3N10O24. []

Q3: Are there specific formulations designed to improve the palatability of this compound?

A3: Yes, research indicates that incorporating carageenan into formulations with this compound can mask its bitterness and astringent taste. [] This is particularly beneficial for oral administration, potentially improving patient compliance. []

Q4: How stable is this compound in aqueous solutions or suspensions?

A4: this compound, when formulated with carageenan, exhibits improved stability in aqueous solutions and suspensions. [] Carageenan, being a high molecular weight polymer, helps prevent phase separation, thereby enhancing the stability of the formulation. []

Q5: How is this compound absorbed in the body, and what happens to it after absorption?

A5: Studies in healthy volunteers demonstrate that aluminum from this compound is absorbed from the gastrointestinal tract. [] After absorption, it appears to be rapidly excreted, primarily through urine and feces. [] This suggests that while absorption does occur, the body efficiently eliminates the aluminum, minimizing potential accumulation. []

Q6: Are there any established analytical methods for quantifying this compound and its related substances?

A6: Yes, researchers have developed and validated specific analytical methods for this purpose. High-performance liquid chromatography (HPLC) [, ] and ion-pair chromatography [] have proven effective in quantifying this compound and identifying any related substances. These methods offer accuracy, reliability, and specificity, crucial for quality control and research purposes. [, ]

Q7: What is the role of zinc L-carnosine in treating gastric ulcers, and how does it compare to this compound?

A7: Zinc L-carnosine is another compound investigated for its anti-ulcer properties. [] It demonstrates a strong antacid effect, surpassing sodium bicarbonate, and exhibits potent anti-peptic activity. [] While both compounds target different aspects of ulcer development, research comparing their efficacy head-to-head is limited.

Q8: Are there any known safety concerns associated with long-term this compound use?

A8: While this compound is generally well-tolerated, [, ] it's important to acknowledge that aluminum absorption does occur with its use. [] While the absorbed aluminum is rapidly excreted, [] long-term effects require further investigation, particularly in individuals with impaired renal function.

Q9: What research infrastructure and resources are available for researchers interested in studying this compound?

A9: Researchers can leverage various tools and resources, including:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.